molecular formula C9H12N2OS B13727633 6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13727633
M. Wt: 196.27 g/mol
InChI Key: AQFLFIVBEGQSOM-UHFFFAOYSA-N
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Description

6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

6-propan-2-yl-4a,7a-dihydro-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C9H12N2OS/c1-5(2)7-3-6-8(12)10-4-11-9(6)13-7/h3-6,9H,1-2H3,(H,10,11,12)

InChI Key

AQFLFIVBEGQSOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2C(S1)N=CNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating these derivatives in the presence of formic acid or triethyl orthoformate . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substitution pattern.

    Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.

Uniqueness

6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thienopyrimidine derivatives. Its isopropyl group at the 6-position enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.

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